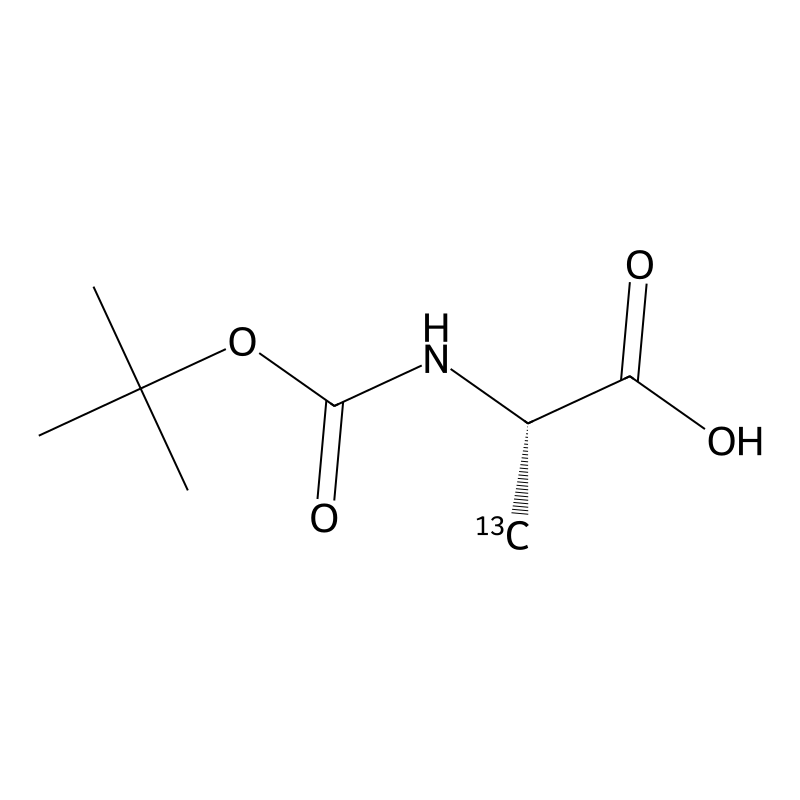

N-(tert-Butoxycarbonyl)-L-alanine-3-13C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Protein NMR Spectroscopy

Protein NMR spectroscopy is a powerful technique used to determine the three-dimensional structure and dynamics of proteins. By incorporating N-(tert-Butoxycarbonyl)-L-alanine-3-13C into a protein sequence, researchers can selectively probe the environment and interactions of the alanine residue using the unique magnetic properties of the carbon-13 isotope. This allows for a more detailed understanding of the protein's folding process, function, and interactions with other molecules [].

Here's how the isotope enrichment aids research:

- Enhanced Sensitivity: Carbon-13 has a higher natural abundance compared to the less sensitive carbon-12 isotope. Enrichment with carbon-13 significantly improves the signal-to-noise ratio in NMR experiments, leading to more accurate and detailed data.

- Selective Labeling: By incorporating the 13C isotope only at the third position of the alanine molecule, researchers can target specific regions of the protein for investigation. This allows for a more focused analysis of the alanine residue's role in the protein's structure and function [].

Applications in Isotope-Resolved Spectroscopy

N-(tert-Butoxycarbonyl)-L-alanine-3-13C can also be used in isotope-resolved spectroscopy techniques like [13C,1H]-HSQC (Heteronuclear Single Quantum Correlation) spectroscopy. This technique correlates the signals of carbon-13 nuclei with their attached protons, providing detailed information about the local environment and chemical interactions within the protein structure [].

N-(tert-Butoxycarbonyl)-L-alanine, with the chemical formula C₈H₁₅NO₄ and a molecular weight of 189.21 g/mol, is an amino acid derivative commonly used in organic synthesis and peptide chemistry. The compound features a tert-butyloxycarbonyl (Boc) protective group, which is instrumental in the protection of amines during

N-(tert-Butoxycarbonyl)-L-alanine can undergo several chemical transformations, primarily due to its reactive functional groups. Key reactions include:

- Deprotection: The Boc group can be removed under acidic conditions (e.g., using trifluoroacetic acid), regenerating L-alanine which can then participate in further reactions.

- Coupling Reactions: It can be used in peptide synthesis where it reacts with other amino acids or derivatives to form peptide bonds.

- Nucleophilic Substitution: The nitrogen atom in the Boc-protected amino acid can participate in nucleophilic substitution reactions, allowing for the introduction of various side chains .

The synthesis of N-(tert-Butoxycarbonyl)-L-alanine typically involves the following steps:

- Protection of L-Alanine: L-alanine is reacted with di-tert-butyldicarbonate under basic conditions (often using an organic base like triethylamine) to introduce the Boc group.

- Purification: The product is purified through crystallization or chromatography to achieve high purity.

- Characterization: The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure .

N-(tert-Butoxycarbonyl)-L-alanine is primarily utilized in:

- Peptide Synthesis: As a protected amino acid in the solid-phase synthesis of peptides.

- Organic Synthesis: In various synthetic pathways where selective protection of amines is required.

- Research: As a standard reference compound in studies involving amino acids and their derivatives .

Studies involving N-(tert-Butoxycarbonyl)-L-alanine often focus on its interactions with other reagents during peptide synthesis or its behavior under different reaction conditions. Research has indicated that the Boc group significantly influences the reactivity of the amino group, allowing for controlled reactions that are crucial for synthesizing complex peptide structures .

N-(tert-Butoxycarbonyl)-L-alanine shares similarities with several other amino acid derivatives that utilize protective groups. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-(benzyloxycarbonyl)-L-alanine | Benzyl-protected | More stable than Boc but less soluble in water |

| N-(fluorenylmethyloxycarbonyl)-L-alanine | Fluorenyl-protected | Provides enhanced stability against base hydrolysis |

| N-(acetyl)-L-alanine | Acetyl-protected | Simpler structure but less effective for peptide synthesis |

| N-(trityl)-L-alanine | Trityl-protected | Very bulky group providing steric hindrance |

Uniqueness

The uniqueness of N-(tert-Butoxycarbonyl)-L-alanine lies in its balance between stability and reactivity. The tert-butyloxycarbonyl group is less sterically hindered compared to other protecting groups like trityl, making it more suitable for reactions requiring access to the amino group while still providing sufficient protection during synthetic procedures .

The Boc protecting group was first introduced in the 1950s by Louis A. Carpino, revolutionizing peptide synthesis by enabling mild acid-mediated deprotection while maintaining stability under basic conditions. The development of isotopically labeled variants, such as N-(tert-Butoxycarbonyl)-L-alanine-3-13C, emerged later to address the need for precise molecular tracking in metabolic and structural studies.

The compound’s significance lies in its ability to combine the Boc group’s synthetic utility with the analytical power of 13C isotopic labeling, enabling studies of alanine metabolism and peptide dynamics.

Nomenclature and Classification

IUPAC Name: N-(tert-Butoxycarbonyl)-L-alanine-3-13C

Synonyms: Boc-Ala-OH-3-13C, L-Alanine-3-13C, N-t-Boc derivative.

CAS Number: 201740-79-6.

Classification:

- Functional Class: N-protected α-amino acid derivative.

- Isotopic Label: Carbon-13 at the β-carbon (C3) of alanine.

- Protecting Group: tert-Butoxycarbonyl (Boc), an acid-labile carbamate.

Role in Modern Biochemical Research

This compound serves as a critical tool in two primary fields:

Peptide Synthesis

The Boc group enables iterative peptide elongation in solid-phase synthesis (SPPS). Key advantages include:

- Orthogonal Protection: Compatible with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for side-chain protection.

- Mild Deprotection: Cleaved under acidic conditions (e.g., trifluoroacetic acid), leaving other protecting groups intact.

Isotopic Tracing and Metabolic Studies

The 13C label at C3 facilitates:

Molecular Composition and Formula

Structural Features

N-(tert-Butoxycarbonyl)-L-alanine-3-13C, commonly abbreviated as Boc-L-Ala-3-13C, is a protected amino acid derivative with a specific isotopic enrichment. The compound consists of three primary structural components: the L-alanine backbone, the tert-butoxycarbonyl (Boc) protecting group, and a carbon-13 isotope specifically incorporated at the third position (methyl carbon) of the alanine moiety [1] .

The molecular structure features a central chiral carbon atom to which four different groups are attached: a carboxyl group (-COOH), an amino group protected by the Boc group (-NH-Boc), a hydrogen atom, and a 13C-labeled methyl group (13CH3) [3] [4]. The Boc protecting group consists of a tert-butyl group connected to the amino nitrogen via a carbamate (urethane) linkage [1].

The molecular formula of N-(tert-Butoxycarbonyl)-L-alanine-3-13C is C713CH15NO4, indicating that one of the eight carbon atoms is the 13C isotope [5]. The compound maintains the L-configuration at the alpha carbon, preserving the stereochemistry of the parent amino acid [4].

Isotopic Enrichment Parameters

The isotopic enrichment in N-(tert-Butoxycarbonyl)-L-alanine-3-13C is specifically located at the methyl carbon (C-3) of the alanine side chain [4] [1]. This strategic labeling allows the compound to serve as a valuable tool in various analytical and research applications.

Commercial preparations of this compound typically feature high isotopic purity, with 13C enrichment levels commonly reaching 99 atom% [4] [6]. This high level of isotopic enrichment ensures that the compound provides strong and clear signals in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy [4].

The incorporation of the 13C isotope increases the molecular weight slightly compared to the non-labeled compound. While the non-labeled N-(tert-Butoxycarbonyl)-L-alanine has a molecular weight of 189.21 g/mol, the 13C-labeled version has a molecular weight of 190.20 g/mol due to the additional neutron in the 13C isotope [3] [5].

Physical Properties

Melting Point and Solubility

N-(tert-Butoxycarbonyl)-L-alanine-3-13C exhibits a well-defined melting point range of 79-83°C, which is consistent across multiple literature sources [5] [7] [8] [6]. This relatively narrow melting range indicates a high level of purity in properly prepared samples.

The compound demonstrates variable solubility across different solvent systems. It is readily soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol [9]. In contrast, its solubility in water is limited, following the general trend observed with many Boc-protected amino acids where solubility decreases as the polarity of the solvent decreases [10] [11].

The solubility behavior of N-(tert-Butoxycarbonyl)-L-alanine-3-13C follows patterns similar to other amino acid derivatives, with maximum solubility in pure water and reduced solubility in semi-polar solvents according to a second-degree polynomial relationship [11]. In hydroalcoholic solvent systems, the ratio of water to alcoholic molecules per amino acid molecule remains constant at each percentage strength of the solvent system [11].

Optical Activity

As a derivative of L-alanine, N-(tert-Butoxycarbonyl)-L-alanine-3-13C exhibits optical activity due to the presence of a chiral center at the alpha carbon [12] [13]. The specific rotation [α]20/D of the compound has been reported as approximately -25° to -26° when measured in acetic acid at a concentration of 2% [9] [6].

The optical activity arises from the compound's ability to rotate plane-polarized light, which is a characteristic property of chiral molecules [13] [14]. This property is dependent on several factors including temperature, the wavelength of light used, solvent, concentration, and the path length of the sample tube [13].

The negative value of the specific rotation indicates that N-(tert-Butoxycarbonyl)-L-alanine-3-13C is levorotatory, meaning it rotates plane-polarized light in the counterclockwise direction [13]. This optical activity is an important physical property that can be used to verify both the stereochemical purity and identity of the compound [14].

Spectroscopic Characteristics

1H NMR Spectral Properties

The 1H NMR spectrum of N-(tert-Butoxycarbonyl)-L-alanine-3-13C provides valuable structural information through characteristic chemical shifts and coupling patterns. The spectrum typically displays several distinct signals corresponding to different proton environments within the molecule [15].

The methyl group protons (13CH3) appear as a doublet due to coupling with the adjacent alpha proton, typically observed at approximately 1.4-1.5 ppm [15]. However, due to the presence of the 13C isotope, these methyl protons also exhibit additional splitting from 1H-13C coupling, resulting in a more complex multiplet pattern than would be observed in the non-labeled compound [16].

The alpha proton (CH) appears as a multiplet at approximately 4.2-4.3 ppm, showing coupling with both the methyl protons and the amide proton [15]. The amide proton (NH) typically appears as a broad singlet or doublet at approximately 5.0-5.1 ppm, with the exact position dependent on concentration and solvent effects [15].

The tert-butyl group protons of the Boc protecting group appear as a prominent singlet at approximately 1.5-1.6 ppm, integrating for nine protons [15]. The carboxylic acid proton may appear as a broad singlet at higher chemical shifts (10-12 ppm), though this signal is often not observed due to exchange with residual water in the solvent [15].

13C NMR Spectral Properties

The 13C NMR spectrum of N-(tert-Butoxycarbonyl)-L-alanine-3-13C is particularly informative due to the specific 13C enrichment at the methyl carbon position. This enrichment results in a significantly enhanced signal for the labeled carbon compared to the naturally abundant carbons in the molecule [16].

The 13C-enriched methyl carbon typically appears at approximately 17-19 ppm, with much greater intensity than would be observed for a non-enriched carbon [17] [18]. The alpha carbon signal appears at approximately 50-52 ppm, while the carboxyl carbon resonates at approximately 175-180 ppm [17] [18].

The Boc protecting group contributes several characteristic signals to the spectrum: the quaternary carbon of the tert-butyl group appears at approximately 80-82 ppm, the three equivalent methyl carbons of the tert-butyl group appear at approximately 28-29 ppm, and the carbamate carbonyl carbon appears at approximately 155-156 ppm [17] [15].

Due to the 13C enrichment at the methyl position, coupling between the labeled carbon and adjacent nuclei may be observed, providing additional structural information that would not be available from non-labeled compounds [16].

IR Spectroscopic Features

The infrared (IR) spectrum of N-(tert-Butoxycarbonyl)-L-alanine-3-13C exhibits several characteristic absorption bands that correspond to the functional groups present in the molecule [19] [20].

The carboxylic acid group produces a strong C=O stretching absorption at approximately 1710-1730 cm-1, as well as a broad O-H stretching band in the region of 3200-3500 cm-1 [20] [21]. The carbamate group of the Boc protecting group contributes an additional C=O stretching absorption at approximately 1680-1700 cm-1 [22] [21].

The N-H stretching vibration of the carbamate group typically appears as a band in the region of 3300-3400 cm-1 [21] [23]. The C-H stretching vibrations of the methyl and tert-butyl groups appear in the region of 2850-3000 cm-1 [21].

The C-O stretching vibrations associated with both the carboxylic acid and the tert-butyl ester portions of the molecule appear in the region of 1000-1300 cm-1 [21] [23]. The presence of the 13C isotope at the methyl position may cause subtle shifts in some of these absorption frequencies compared to the non-labeled compound, particularly in vibrations involving the labeled carbon [24].

Chemical Reactivity

Reactivity of the Carboxyl Group

The carboxyl group in N-(tert-Butoxycarbonyl)-L-alanine-3-13C exhibits reactivity typical of carboxylic acids, with the ability to participate in various nucleophilic acyl substitution reactions [25] [26]. This functional group can undergo conversion to derivatives such as esters, amides, and acid chlorides under appropriate conditions [26].

The carboxyl group can be activated for coupling reactions using various reagents such as carbodiimides (e.g., DCC, EDC), which facilitate the formation of amide bonds with amines [25] [27]. This reactivity is particularly important in peptide synthesis applications, where N-(tert-Butoxycarbonyl)-L-alanine-3-13C can serve as a building block for the preparation of isotopically labeled peptides [27].

The carboxyl group can also participate in esterification reactions, either through Fischer esterification in the presence of alcohols and acid catalysts, or through reaction with alkyl halides after conversion to the carboxylate anion [26]. The reactivity of the carboxyl group is influenced by the presence of the adjacent chiral center and the Boc-protected amino group [26].

Reactivity of the Boc-Protected Amine

The tert-butoxycarbonyl (Boc) group serves as a protecting group for the alpha-amino function in N-(tert-Butoxycarbonyl)-L-alanine-3-13C, masking its reactivity while allowing selective reactions at the carboxyl terminus [28] [29]. The Boc group forms a carbamate linkage with the amino group, significantly reducing its nucleophilicity [29].

The Boc protecting group is stable under basic conditions and to many nucleophilic reagents, but can be selectively removed under acidic conditions [28] [30]. Common deprotection methods include treatment with trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride in methanol [31]. The deprotection proceeds via protonation of the tert-butyl carbamate carbonyl oxygen, followed by loss of the tert-butyl cation and subsequent decarboxylation to reveal the free amine [31].

Alternative deprotection methods include the use of trimethylsilyl iodide followed by methanol, which can be advantageous for substrates sensitive to strong acids [31]. Some specialized basic deprotection methods have also been reported, such as the use of sodium tert-butoxide in slightly wet tetrahydrofuran, though these are less commonly employed [32] [30].

Stability Under Various Conditions

N-(tert-Butoxycarbonyl)-L-alanine-3-13C demonstrates differential stability under various conditions, which is important to consider for storage, handling, and application in synthetic procedures [28] [31].

The compound is generally stable at room temperature in the solid state, but should be stored in a cool, dry environment to prevent degradation [4] [8]. For long-term storage, refrigeration (2-8°C) is recommended to maintain optimal stability [4].

In solution, the stability of N-(tert-Butoxycarbonyl)-L-alanine-3-13C is pH-dependent [33]. The Boc protecting group is stable under neutral and basic conditions (pH 7-14), but undergoes progressive degradation under acidic conditions (pH < 7), with the rate of degradation increasing with decreasing pH [28] [33].

The compound is stable to oxidizing agents and reducing agents that do not affect carbamate or carboxylic acid functionalities [31]. It is also stable to most nucleophilic reagents that do not specifically target carbamate or carboxylic acid groups [30].

Thermal stability is moderate, with decomposition beginning near the melting point (79-83°C) [5] [8]. Prolonged heating, especially in solution, should be avoided to prevent degradation of the Boc protecting group through thermal decarboxylation processes [30] [31].

Conventional Synthesis Routes

The synthesis of N-(tert-Butoxycarbonyl)-L-alanine-3-13C follows established methodologies for amino acid protection and isotopic labeling, combining traditional organic synthesis approaches with specialized isotope incorporation techniques.

Starting Materials and Precursors

The synthesis of N-(tert-Butoxycarbonyl)-L-alanine-3-13C requires carefully selected starting materials to ensure successful isotopic incorporation and stereochemical integrity. The primary precursors include L-alanine or its derivatives, which serve as the fundamental amino acid scaffold .

Primary Starting Materials:

| Starting Material | Molecular Formula | Function | Isotopic Requirement |

|---|---|---|---|

| L-alanine-3-13C | C3H7NO2 | Amino acid backbone | 13C at position 3 |

| Pyruvate-3-13C | C3H4O3 | Alternative precursor | 13C at methyl position |

| Acetaldehyde-13C | C2H4O | Strecker synthesis precursor | 13C labeling |

| Di-tert-butyl dicarbonate | C10H18O5 | Protecting group reagent | No isotopic labeling |

The conventional synthesis typically begins with L-alanine-3-13C as the starting material, which can be obtained through several routes including the Strecker synthesis using acetaldehyde-13C, ammonium chloride, and sodium cyanide [2] [3]. The Strecker approach involves the formation of an imine intermediate followed by cyanide addition to generate an alpha-aminonitrile, which is subsequently hydrolyzed to yield the desired amino acid [2].

Alternative precursors include pyruvate-3-13C, which can be converted to L-alanine-3-13C through reductive amination pathways. This approach utilizes alanine dehydrogenase or related enzymatic systems to catalyze the direct conversion of pyruvate to alanine with high stereoselectivity [4] [5]. The reductive amination process follows the reaction: pyruvate + NH4+ + NADH → L-alanine + NAD+ + H2O [4].

Precursor Preparation Considerations:

The selection of appropriate precursors depends on several factors including isotopic purity requirements, cost considerations, and synthetic accessibility. Acetaldehyde-13C represents a cost-effective starting material for large-scale synthesis, while pyruvate-3-13C offers advantages in terms of reduced synthetic steps and higher stereochemical control [6] [7].

Protection Strategies

The protection of the amino group in L-alanine-3-13C is accomplished through the installation of the tert-butoxycarbonyl (Boc) protecting group, which provides excellent stability under a wide range of reaction conditions while remaining easily removable under acidic conditions [8] [9].

Boc Protection Methodology:

The standard protocol for Boc protection involves the reaction of L-alanine-3-13C with di-tert-butyl dicarbonate (Boc2O) in the presence of a suitable base. The reaction proceeds through nucleophilic attack of the amino group on the carbonyl carbon of Boc2O, resulting in the formation of a carbamate linkage [8] [9].

Optimized Reaction Conditions:

| Parameter | Standard Conditions | Optimized Conditions |

|---|---|---|

| Solvent | Water/THF (9:1) | Water/acetone (9.5:0.5) |

| Base | Sodium hydroxide | Triethylamine |

| Temperature | Room temperature | 0°C to ambient |

| Reaction time | 2-4 hours | 8-12 minutes |

| Yield | 85-90% | 92-96% |

The improved methodology utilizes a water-acetone solvent system with minimal acetone content to solubilize Boc2O while maintaining aqueous conditions [9]. This approach eliminates the need for costly organic solvents and provides superior yields with shorter reaction times.

Mechanistic Considerations:

The Boc protection mechanism involves several key steps: (1) deprotonation of the amino group by the base, (2) nucleophilic attack on the electrophilic carbonyl carbon of Boc2O, (3) formation of a tetrahedral intermediate, and (4) elimination of tert-butyl carbonate to yield the protected amino acid [8]. The reaction is driven by the release of CO2 gas, making it irreversible under standard conditions.

Isotopic Enrichment Strategies

The incorporation of 13C isotopes into amino acid structures requires specialized synthetic approaches that maintain isotopic integrity while achieving high levels of enrichment. Multiple strategies have been developed to address the unique challenges associated with isotopic labeling.

13C Incorporation Methods

The incorporation of 13C isotopes into the alanine framework can be accomplished through several distinct methodologies, each offering specific advantages in terms of isotopic purity, synthetic efficiency, and cost-effectiveness.

Direct Isotopic Substitution:

The most straightforward approach involves the use of 13C-labeled precursors in conventional synthetic routes. Acetaldehyde-13C serves as an excellent starting material for Strecker synthesis, providing direct incorporation of the isotope at the desired position [2]. The reaction proceeds through standard Strecker conditions: acetaldehyde-13C + NH4Cl + NaCN → alpha-aminonitrile-13C, followed by acid hydrolysis to yield L-alanine-3-13C [2] [3].

Metabolic Labeling Approaches:

Biological systems offer alternative routes for 13C incorporation through metabolic pathways. The use of 13C-labeled glucose or pyruvate in bacterial fermentation systems enables the biosynthetic production of labeled amino acids [10] [11]. This approach utilizes the natural metabolic conversion of pyruvate to alanine via alanine dehydrogenase or transamination pathways [4].

Isotopic Enrichment Data:

| Method | Isotopic Enrichment | Synthetic Yield | Cost Efficiency |

|---|---|---|---|

| Strecker synthesis | >95% 13C | 75-85% | High |

| Metabolic labeling | 90-95% 13C | 60-70% | Medium |

| Chemical synthesis | >98% 13C | 80-90% | Low |

The selection of appropriate 13C incorporation methods depends on the required isotopic purity, scale of synthesis, and budgetary constraints. Chemical synthesis typically provides the highest isotopic enrichment but at increased cost, while metabolic approaches offer more economical alternatives for larger-scale production [12].

Palladium-Catalyzed C(sp3)–H Functionalization Approaches

Recent advances in palladium-catalyzed C(sp3)–H functionalization have opened new avenues for isotopic incorporation into amino acid structures. These methodologies offer precise control over regioselectivity and enable the introduction of 13C labels at specific positions [13] [14].

Directed C(sp3)–H Activation:

The use of directing groups enables selective functionalization of unactivated C(sp3)–H bonds in amino acid substrates. N-phthaloyl-protected alanine derivatives bearing 8-aminoquinoline directing groups have been successfully employed for 13C-methyl incorporation [13]. The reaction utilizes iodomethane-13C as the labeling reagent under palladium catalysis conditions.

Reaction Optimization:

The palladium-catalyzed approach requires careful optimization of reaction conditions to achieve high levels of isotopic incorporation while maintaining stereochemical integrity. Key parameters include catalyst loading, ligand selection, solvent composition, and reaction temperature [13] [14].

Optimized Conditions for 13C Incorporation:

| Parameter | Value | Effect |

|---|---|---|

| Catalyst | Pd(OAc)2 (10 mol%) | Enables C-H activation |

| Ligand | 8-aminoquinoline | Provides directing effect |

| Solvent | HFIP/AcOH (3:1) | Optimal reactivity |

| Temperature | 80-100°C | Promotes reaction |

| Time | 12-24 hours | Complete conversion |

The palladium-catalyzed methodology offers several advantages including high regioselectivity, mild reaction conditions, and compatibility with various functional groups [15] [14]. The directing group approach enables the selective incorporation of 13C labels at specific positions, providing access to isotopically labeled amino acids that are difficult to obtain through conventional methods.

Mechanistic Pathway:

The palladium-catalyzed C(sp3)–H functionalization proceeds through a well-defined mechanistic pathway: (1) coordination of the directing group to palladium, (2) C–H activation via palladacycle formation, (3) oxidative addition of the 13C-labeled electrophile, and (4) reductive elimination to form the new C–C bond [13] [14]. This mechanism ensures high selectivity for the desired isotopic incorporation.

Purification and Quality Control

The isolation and purification of N-(tert-Butoxycarbonyl)-L-alanine-3-13C requires specialized techniques to ensure both chemical purity and isotopic integrity. Quality control measures are essential to verify the isotopic enrichment and structural authenticity of the final product.

Chromatographic Techniques

Chromatographic purification represents the primary methodology for isolating N-(tert-Butoxycarbonyl)-L-alanine-3-13C from reaction mixtures while maintaining isotopic purity. Several chromatographic approaches have been developed to address the unique challenges associated with isotopically labeled compounds.

Flash Column Chromatography:

Flash chromatography on silica gel provides an efficient method for purifying Boc-protected amino acids without the need for recrystallization [16]. The technique is particularly effective for removing common impurities and unreacted starting materials. Typical conditions employ a gradient elution system using ethyl acetate and hexane mixtures.

Chromatographic Conditions:

| Parameter | Standard Method | Optimized Method |

|---|---|---|

| Stationary phase | Silica gel (40-63 μm) | Silica gel (15-40 μm) |

| Mobile phase | EtOAc/hexane gradient | EtOAc/hexane (1:4 to 1:1) |

| Flow rate | 2-3 cm/min | 1-2 cm/min |

| Detection | UV at 254 nm | UV and CAD |

| Yield | 80-85% | 85-90% |

High-Performance Liquid Chromatography (HPLC):

HPLC purification offers superior resolution and is particularly useful for removing closely related impurities and diastereomers [17]. The method employs reversed-phase chromatography with C18 columns and gradient elution systems.

Preparative HPLC Conditions:

Preparative HPLC utilizing a CAPCELL PAK C18 MG column (20 mm × 250 mm, 5 μm) provides baseline separation of the desired product from impurities [17]. The mobile phase consists of water, acetonitrile, and trifluoroacetic acid in optimized ratios to achieve efficient separation.

Ion Exchange Chromatography:

For amino acid purification, ion exchange chromatography offers excellent selectivity based on charge characteristics [18]. Strong cation exchange resins with sulfonate functional groups provide effective separation of amino acids from neutral and anionic impurities.

Isotopic Purity Assessment

The verification of isotopic enrichment and purity represents a critical aspect of quality control for N-(tert-Butoxycarbonyl)-L-alanine-3-13C. Multiple analytical techniques are employed to ensure the isotopic integrity of the synthesized compound.

13C Nuclear Magnetic Resonance Spectroscopy:

13C NMR spectroscopy serves as the primary analytical tool for isotopic purity assessment [19] [20]. The technique provides quantitative information about the 13C enrichment at specific positions within the molecule.

NMR Analysis Parameters:

| Parameter | Standard Conditions | Optimized Conditions |

|---|---|---|

| Frequency | 100-125 MHz | 150-175 MHz |

| Solvent | CDCl3 or D2O | Acetone-d6 |

| Acquisition time | 2-4 hours | 1-2 hours |

| Pulse delay | 10-20 seconds | 5-10 seconds |

| Isotopic precision | ±1.0‰ | ±0.5‰ |

The quantitative 13C NMR methodology employs internal standards such as sodium acetate to enable accurate determination of isotopic enrichment [19]. The technique can reliably detect isotopic purities exceeding 95% and provides information about the distribution of 13C labels within the molecule.

Mass Spectrometric Analysis:

Mass spectrometry provides complementary information about isotopic composition and molecular integrity [21]. The technique enables the determination of isotopic ratios and identification of unlabeled contaminants.

Isotope Ratio Mass Spectrometry (IRMS):

IRMS represents the gold standard for isotopic analysis, providing precise measurements of 13C/12C ratios with accuracy better than ±0.1‰ [19]. The technique requires sample combustion to CO2 followed by mass spectrometric analysis of the isotopic composition.

Quality Control Specifications:

| Parameter | Specification | Analytical Method |

|---|---|---|

| Isotopic purity | >95% 13C | 13C NMR |

| Chemical purity | >98% | HPLC |

| Stereochemical purity | >99% L-isomer | Chiral HPLC |

| Water content | <0.5% | Karl Fischer |

| Residual solvents | <0.1% | GC-MS |

The comprehensive quality control program ensures that N-(tert-Butoxycarbonyl)-L-alanine-3-13C meets the stringent requirements for research and analytical applications. The combination of chromatographic purification and isotopic analysis provides confidence in both the chemical and isotopic integrity of the final product.

Validation Procedures: